molecular formula C10H26N2Si2 B1599815 3-[(2,2-Dimethyl-1,2-azasilolidin-1-yl)(dimethyl)silyl]propan-1-amine CAS No. 388606-32-4

3-[(2,2-Dimethyl-1,2-azasilolidin-1-yl)(dimethyl)silyl]propan-1-amine

Cat. No.: B1599815
CAS No.: 388606-32-4
M. Wt: 230.5 g/mol
InChI Key: IELVEAVYQVBGNX-UHFFFAOYSA-N
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Description

3-[(2,2-Dimethyl-1,2-azasilolidin-1-yl)(dimethyl)silyl]propan-1-amine is a chemical compound with the molecular formula C10H26N2Si2. It is a sila-azasilolidine derivative, which means it contains both silicon and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,2-Dimethyl-1,2-azasilolidin-1-yl)(dimethyl)silyl]propan-1-amine typically involves the reaction of 2,2-dimethyl-1,2-azasilolidine with appropriate silylating agents under controlled conditions. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants and products. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to maintain consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-[(2,2-Dimethyl-1,2-azasilolidin-1-yl)(dimethyl)silyl]propan-1-amine can be used to study the interactions between silicon-containing compounds and biological systems. It may also serve as a probe to investigate the role of silicon in biological processes.

Medicine: Potential medical applications of this compound include its use as a precursor for the development of new drugs or therapeutic agents. Its unique chemical properties may make it suitable for targeting specific biological pathways or receptors.

Industry: In industry, this compound can be used in the production of silicon-based materials, such as silicones, which have a wide range of applications in various fields, including electronics, construction, and personal care products.

Mechanism of Action

The mechanism by which 3-[(2,2-Dimethyl-1,2-azasilolidin-1-yl)(dimethyl)silyl]propan-1-amine exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets or pathways to produce a therapeutic effect. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 3-[(2,2-Dimethyl-1,2-azasilolidin-1-yl)(methyl)silyl]propan-1-amine

  • 3-[(2,2-Dimethyl-1,2-azasilolidin-1-yl)(ethyl)silyl]propan-1-amine

  • 3-[(2,2-Dimethyl-1,2-azasilolidin-1-yl)(propyl)silyl]propan-1-amine

Uniqueness: 3-[(2,2-Dimethyl-1,2-azasilolidin-1-yl)(dimethyl)silyl]propan-1-amine is unique due to its specific combination of silicon and nitrogen atoms, which imparts distinct chemical properties compared to its similar compounds. These properties make it particularly useful in certain applications where other compounds may not be as effective.

Properties

IUPAC Name

3-[(2,2-dimethylazasilolidin-1-yl)-dimethylsilyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26N2Si2/c1-13(2,9-5-7-11)12-8-6-10-14(12,3)4/h5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELVEAVYQVBGNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CCCN1[Si](C)(C)CCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26N2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473572
Record name 3-[(2,2-Dimethyl-1,2-azasilolidin-1-yl)(dimethyl)silyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388606-32-4
Record name 3-[(2,2-Dimethyl-1-aza-2-silacyclopent-1-yl)dimethylsilyl]-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=388606-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2,2-Dimethyl-1,2-azasilolidin-1-yl)(dimethyl)silyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanamine, 3-[(2,2-dimethyl-1-aza-2-silacyclopent-1-yl)dimethylsilyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.118
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2,2-Dimethyl-1,2-azasilolidin-1-yl)(dimethyl)silyl]propan-1-amine
Reactant of Route 2
3-[(2,2-Dimethyl-1,2-azasilolidin-1-yl)(dimethyl)silyl]propan-1-amine
Reactant of Route 3
3-[(2,2-Dimethyl-1,2-azasilolidin-1-yl)(dimethyl)silyl]propan-1-amine
Reactant of Route 4
3-[(2,2-Dimethyl-1,2-azasilolidin-1-yl)(dimethyl)silyl]propan-1-amine
Reactant of Route 5
3-[(2,2-Dimethyl-1,2-azasilolidin-1-yl)(dimethyl)silyl]propan-1-amine
Reactant of Route 6
3-[(2,2-Dimethyl-1,2-azasilolidin-1-yl)(dimethyl)silyl]propan-1-amine

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